molecular formula C12H22O B14575087 3-(2,7-Dimethylcycloheptylidene)propan-1-ol CAS No. 61426-37-7

3-(2,7-Dimethylcycloheptylidene)propan-1-ol

Cat. No.: B14575087
CAS No.: 61426-37-7
M. Wt: 182.30 g/mol
InChI Key: HMCPVWYYZNPYLF-UHFFFAOYSA-N
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Description

3-(2,7-Dimethylcycloheptylidene)propan-1-ol is an organic compound characterized by a cycloheptylidene ring substituted with two methyl groups and a propan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,7-Dimethylcycloheptylidene)propan-1-ol typically involves the following steps:

    Formation of the Cycloheptylidene Ring: The cycloheptylidene ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Substitution with Methyl Groups:

    Attachment of the Propan-1-ol Side Chain: The final step involves the attachment of the propan-1-ol side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,7-Dimethylcycloheptylidene)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or PCC.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-(2,7-Dimethylcycloheptylidene)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,7-Dimethylcycloheptylidene)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple primary alcohol with similar reactivity but lacking the cycloheptylidene ring.

    2,7-Dimethylcycloheptanone: A ketone with a similar ring structure but different functional groups.

Uniqueness

3-(2,7-Dimethylcycloheptylidene)propan-1-ol is unique due to its combination of a cycloheptylidene ring and a propan-1-ol side chain, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

61426-37-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-(2,7-dimethylcycloheptylidene)propan-1-ol

InChI

InChI=1S/C12H22O/c1-10-6-3-4-7-11(2)12(10)8-5-9-13/h8,10-11,13H,3-7,9H2,1-2H3

InChI Key

HMCPVWYYZNPYLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(C1=CCCO)C

Origin of Product

United States

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